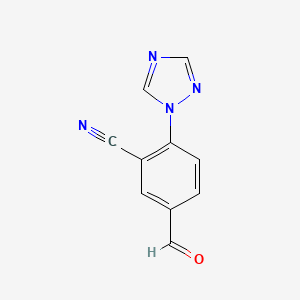

5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-formyl-2-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O/c11-4-9-3-8(5-15)1-2-10(9)14-7-12-6-13-14/h1-3,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVOALNPKFRQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves two key steps:

- Formation of the 1,2,4-triazolyl-substituted benzonitrile intermediate

- Introduction of the formyl group at the 5-position of the benzonitrile ring

These steps are often carried out via nucleophilic aromatic substitution or coupling reactions followed by selective formylation.

Preparation Method (a): Nucleophilic Substitution on Halogenated Benzonitrile

This method is based on the reaction of halogenated benzonitrile derivatives with 1H-1,2,4-triazole under basic conditions:

-

- Halogenated benzonitrile (e.g., 5-halogen-2-benzonitrile derivatives)

- 1H-1,2,4-triazole

- Base (alkali metal carbonate, bicarbonate, acetate, or alkoxides)

- Solvent such as dimethylformamide (DMF)

-

- Temperature range: −78°C to 200°C (preferably −10°C to 150°C)

- Reaction time: 0.1 to 72 hours (preferably 1 to 24 hours)

- Atmospheric pressure (normal, elevated, or reduced pressure possible)

Mechanism:

The triazole nucleophile displaces the halogen substituent on the benzonitrile ring via nucleophilic aromatic substitution, forming 2-(1H-1,2,4-triazol-1-yl)benzonitrile intermediate.Subsequent Formylation:

The formyl group can be introduced by selective oxidation or formylation methods on the aromatic ring, often guided by literature protocols such as those in the Journal of Medicinal Chemistry (2003, vol. 46, pp. 4232-4235).Workup and Purification:

After reaction completion, aqueous workup involves extraction with ethyl acetate, washing, drying over magnesium sulfate, filtration, and concentration under reduced pressure. Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.Yields and Physical Data:

Yields for related compounds range around 39% to 57%, with melting points confirming product identity (e.g., 118–125°C for similar triazolyl benzonitrile derivatives).

Preparation Method (b): Coupling of Isoxazoline Derivatives with 1H-1,2,4-Triazole

An alternative synthetic route involves coupling 1H-1,2,4-triazole with substituted isoxazoline derivatives bearing benzonitrile moieties:

-

- Isoxazoline derivatives such as 3-(4-fluoro-3-nitrophenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

- 1H-1,2,4-triazole

- Base (lithium hydride, sodium hydride, potassium hydride, or organic bases like triethylamine)

- Solvent (DMF or other polar aprotic solvents)

-

- Stirring at elevated temperatures for several hours (e.g., 2 hours at reaction temperature, followed by 4 hours at room temperature)

- Use of inert atmosphere to prevent side reactions

Mechanism:

The nucleophilic nitrogen of the triazole ring attacks the isoxazoline derivative, substituting a leaving group and forming the triazolyl-substituted benzonitrile.Workup and Purification:

Similar to method (a), aqueous extraction, drying, filtration, concentration, and chromatographic purification are employed.Yields:

Reported yields for related compounds are in the range of 39%.

Summary Table of Preparation Parameters

| Parameter | Method (a): Nucleophilic Substitution | Method (b): Isoxazoline Coupling |

|---|---|---|

| Starting materials | Halogenated benzonitrile + 1H-1,2,4-triazole | Isoxazoline derivatives + 1H-1,2,4-triazole |

| Base | Alkali metal carbonates, bicarbonates, acetates, alkoxides | Hydrides (LiH, NaH, KH), organic bases (triethylamine) |

| Solvent | DMF or polar aprotic solvents | DMF or similar solvents |

| Temperature range | −78°C to 200°C (preferably −10°C to 150°C) | Elevated temperature, then room temperature |

| Reaction time | 0.1 to 72 hours (preferably 1 to 24 hours) | Several hours (e.g., 6 hours total) |

| Workup | Extraction with ethyl acetate, drying, filtration | Same as method (a) |

| Purification | Silica gel chromatography (hexane/ethyl acetate) | Same as method (a) |

| Typical yield | ~39% to 57% | ~39% |

Additional Notes on Synthetic Considerations

Bases: Both inorganic and organic bases are effective; choice affects reaction rate and selectivity. Strong bases like lithium diisopropylamide or sodium hydride are suitable for coupling reactions requiring deprotonation of triazole.

Solvents: Polar aprotic solvents such as DMF facilitate nucleophilic substitution by stabilizing charged intermediates.

Temperature: Elevated temperatures accelerate reaction rates but must be optimized to avoid decomposition.

Purification: Silica gel chromatography is the standard method to isolate pure product, with hexane/ethyl acetate mixtures as eluents.

-

- Patent EP2330106B1 provides detailed reaction schemes and conditions for the preparation of this compound and related compounds.

- Journal of Medicinal Chemistry (2003) details aldehyde synthesis relevant to formylation steps.

Research Findings and Practical Implications

The nucleophilic substitution approach (Method a) is versatile, allowing for a broad range of halogenated benzonitrile precursors to be converted into triazolyl derivatives.

The isoxazoline coupling method (Method b) offers access to more complex derivatives with potential insecticidal or pharmaceutical activity, as indicated in patent literature.

Both methods require careful control of reaction conditions to maximize yield and purity.

The presence of the formyl group at the 5-position is crucial for subsequent chemical modifications and biological activity.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The triazole ring and benzonitrile moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives and benzonitrile compounds, which can have significant biological activities .

Scientific Research Applications

Medicinal Chemistry

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile has shown promise as a lead compound in drug development. Its structural similarity to biologically active molecules allows it to interact with various biological targets, making it a candidate for the synthesis of new therapeutic agents. For instance:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, potentially leading to treatments for conditions such as cancer and metabolic disorders.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity facilitates:

- Formation of Heterocycles: The triazole ring can be utilized in the synthesis of various heterocyclic compounds.

- Functionalization Reactions: The formyl group can be further modified to create derivatives with enhanced properties.

Biological Research

The compound is employed in biochemical assays due to its ability to serve as a probe for studying protein interactions and cellular processes:

- Biochemical Assays: It can be used to investigate enzyme-substrate interactions, providing insights into metabolic pathways.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific target enzyme linked to cancer progression. The mechanism involved binding at the active site of the enzyme, preventing substrate access and subsequent catalysis.

Mechanism of Action:

The compound's interaction with the enzyme was characterized using kinetic studies and molecular docking simulations, revealing key binding affinities and structural interactions.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound by modifying the formyl group. These derivatives were evaluated for their biological activity against various cancer cell lines, showing improved potency compared to the parent compound.

Results:

The synthesized derivatives exhibited varying degrees of cytotoxicity and selectivity towards cancer cells, highlighting the potential for developing targeted therapies.

Mechanism of Action

The mechanism of action of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The benzonitrile moiety can also contribute to the compound’s activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

4-Formyl-2-(1H-1,2,4-Triazol-1-yl)Benzonitrile (Regioisomer)

- Structural Difference : The formyl group is at the 4-position instead of the 5-position.

- Synthetic Accessibility : Synthesis requires protection/deprotection steps due to destabilization of the intermediate carbanion by the meta-positioned formyl group, reducing efficiency compared to the 5-formyl isomer .

- Yield : Similar yield (51%) but cleaner product in MeCN vs. DMF .

5-Formyl-2-Hydroxybenzonitrile

- Structural Difference : Replaces the triazole group with a hydroxyl moiety (CAS: 73289-79-9).

- Reactivity : The hydroxyl group lacks the hydrogen-bonding and coordination capabilities of triazole, limiting its utility in metal-catalyzed reactions or bioactive molecule design .

- Applications : Primarily used in organic synthesis rather than agrochemicals .

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate

- Structural Difference : Substitutes triazole with a benzimidazole ring and a methyl ester.

- Bioactivity : Benzimidazoles are prominent in antiparasitic drugs, whereas triazole derivatives are more common in fungicides and herbicides .

- Synthesis : Formed via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in DMF, highlighting divergent synthetic pathways for benzimidazole vs. triazole systems .

β-(1,2,4-Triazol-1-yl)-Alanine Derivatives

- Structural Basis: Triazole-linked amino acids (e.g., β-(1,2,4-triazol-1-yl)-L-alanine) are metabolites of fungicides like myclobutanil .

- Bioactivity : Similar to 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile, these compounds exhibit herbicidal and insecticidal activity but lack the benzonitrile backbone, reducing their stability and lipophilicity .

4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Benzonitrile (3f)

- Structural Difference : Features an oxadiazole ring instead of triazole.

- Synthesis : Prepared via UV-induced cyclization, contrasting with nucleophilic substitution used for triazole derivatives .

- Applications : Oxadiazoles are explored for luminescent materials, whereas triazoles are prioritized in agrochemistry .

Key Research Findings

Synthetic Efficiency : The 5-formyl isomer is synthesized more straightforwardly than its 4-formyl counterpart due to favorable electronic effects .

Biological Relevance : The triazole group enhances antifungal activity compared to hydroxyl or benzimidazole analogs, making this compound a superior agrochemical precursor .

Derivatization Potential: The aldehyde group enables diverse coupling reactions, as demonstrated in the synthesis of fluorinated agrochemicals (e.g., II.13.n) .

Biological Activity

5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.

The molecular formula of this compound is , with a molecular weight of approximately 201.20 g/mol. The compound features a triazole ring which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include condensation reactions and cyclization processes. Research indicates that metal-free synthesis methods are increasingly favored for their environmental benefits and efficiency .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has been shown to exhibit activity against various bacterial strains. For instance, derivatives of triazoles have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 12.5–25 μg/mL |

| Triazole B | Escherichia coli | 25–50 μg/mL |

| This compound | Bacillus subtilis | 15 μg/mL |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of triazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The mechanism of action often involves inducing apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound X | MCF-7 | <10 |

| Compound Y | SW480 | <20 |

| This compound | A549 | <15 |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets. The triazole moiety facilitates binding to enzymes or receptors involved in pathogenic processes or cancer cell proliferation. Studies suggest that these interactions can disrupt normal cellular functions leading to cell death or inhibition of growth .

Case Studies

A notable study evaluated the effects of a series of triazole derivatives on bacterial strains and cancer cell lines. The results indicated that structural modifications on the triazole ring significantly influenced the biological activity. For instance, introducing electron-withdrawing groups enhanced antibacterial potency while maintaining low toxicity profiles in mammalian cells .

Q & A

Q. How is the reactivity of the formyl group managed during synthetic modifications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.